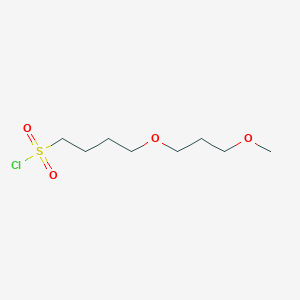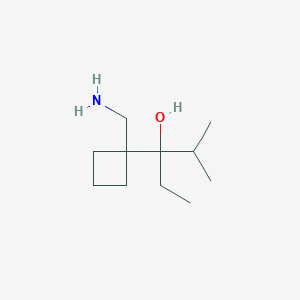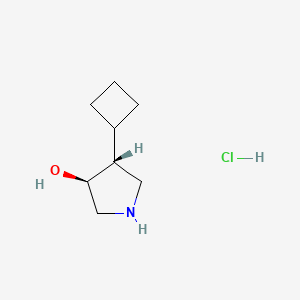![molecular formula C9H6LiNO2S B13487471 Lithium 2-(benzo[c]isothiazol-3-yl)acetate](/img/structure/B13487471.png)
Lithium 2-(benzo[c]isothiazol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 2-(benzo[c]isothiazol-3-yl)acetate is a chemical compound that belongs to the class of benzisothiazoles Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to an isothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(benzo[c]isothiazol-3-yl)acetate typically involves the lithiation of benzo[c]isothiazole at the C-3 position, followed by the introduction of an acetate group. The lithiation process can be achieved using n-butyllithium or lithium diisopropylamide (LDA) as the base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
Lithium 2-(benzo[c]isothiazol-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[c]isothiazol-3-one-1-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Selectfluor is commonly used for the selective oxidation of benzo[c]isothiazol-3-yl compounds.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Benzo[c]isothiazol-3-one-1-oxides.
Reduction: Various reduced forms of the compound, depending on the specific reaction conditions.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
Lithium 2-(benzo[c]isothiazol-3-yl)acetate has several scientific research applications:
作用機序
The mechanism of action of Lithium 2-(benzo[c]isothiazol-3-yl)acetate involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the isothiazole ring can form chalcogen bonds, which are crucial for the compound’s biological activity . These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, resulting in the compound’s antimicrobial and antitumor effects .
類似化合物との比較
Similar Compounds
Benzisothiazole: A parent compound with similar structural features but lacking the lithium and acetate groups.
Benzo[d]isothiazole: Another isomeric form with different positioning of the sulfur and nitrogen atoms.
Ziprasidone Related Compounds: Compounds containing benzo[d]isothiazol-3-yl groups used in pharmaceuticals.
Uniqueness
Lithium 2-(benzo[c]isothiazol-3-yl)acetate is unique due to the presence of the lithium ion, which can influence its reactivity and biological activity. The acetate group also provides additional functionalization, making it a versatile compound for various applications.
特性
分子式 |
C9H6LiNO2S |
|---|---|
分子量 |
199.2 g/mol |
IUPAC名 |
lithium;2-(2,1-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C9H7NO2S.Li/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1 |
InChIキー |
RGHZIHCAOZPIMT-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CC2=C(SN=C2C=C1)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


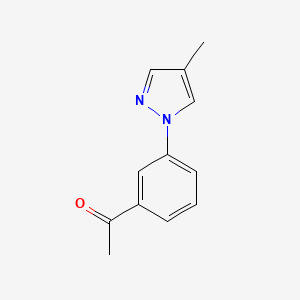
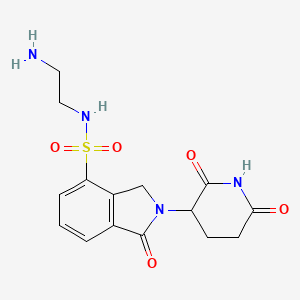
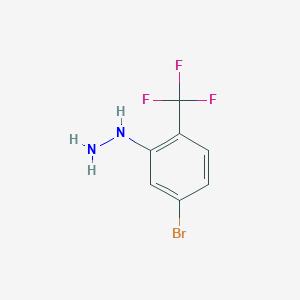
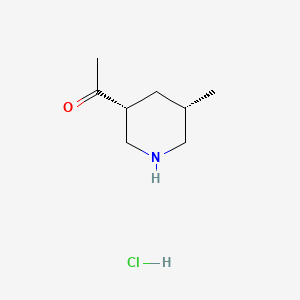
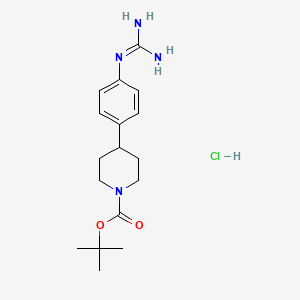
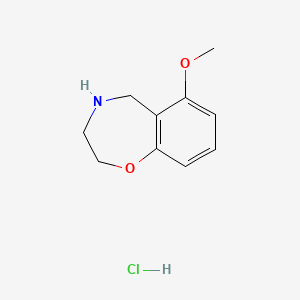
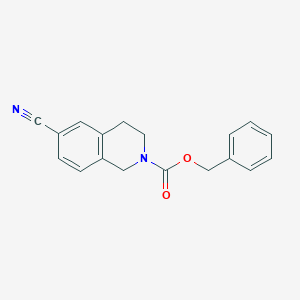
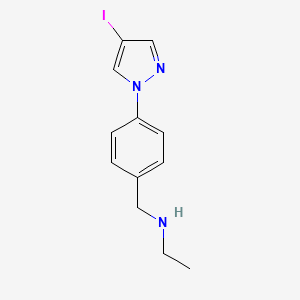
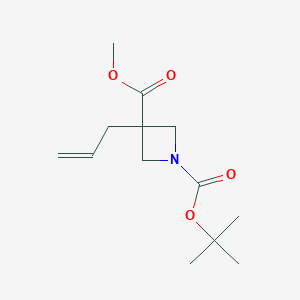
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole](/img/structure/B13487452.png)
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13487458.png)
